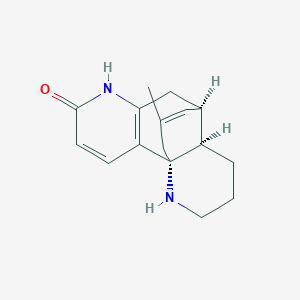

Huperzine B

Description

Propriétés

IUPAC Name |

(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWGABLTRMRUIT-HWWQOWPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908464 | |

| Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103548-82-9 | |

| Record name | Huperzine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Huperzine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huperzine B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103548-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Huperzine B, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Huperzine B and Its Role in Cholinergic Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huperzine B, a Lycopodium alkaloid isolated from the club moss Huperzia serrata, has garnered significant interest within the scientific community for its potential role in modulating cholinergic neurotransmission.[1] As a structural analog of the more extensively studied Huperzine A, this compound also acts as an acetylcholinesterase (AChE) inhibitor.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the cholinergic system.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism by which this compound exerts its effects on cholinergic neurotransmission is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the duration of action of acetylcholine, thereby enhancing cholinergic signaling.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency and selectivity of this compound against cholinesterases are critical parameters for its pharmacological profile. The available data, while less extensive than for Huperzine A, provides valuable insights.

| Compound | Target Enzyme | IC50 | Selectivity Ratio (BuChE IC50 / AChE IC50) | Reference |

| This compound | Acetylcholinesterase (AChE) | 1930 nM | 65.8 | [1][2] |

| Butyrylcholinesterase (BuChE) | ~127 µM (calculated) | |||

| Huperzine A | Acetylcholinesterase (AChE) | 72.4 nM - 82 nM | ~900 | [1][3][4] |

| Tacrine | Acetylcholinesterase (AChE) | - | 0.54 | [2] |

Note: The IC50 value for this compound against BuChE is an approximation calculated from the reported AChE IC50 and the selectivity ratio.

This compound demonstrates a significant selectivity for AChE over butyrylcholinesterase (BuChE), with a selectivity ratio of 65.8.[2] This is a noteworthy characteristic, as inhibition of BuChE is often associated with undesirable peripheral side effects. While its potency against AChE is lower than that of Huperzine A (IC50 = 1930 nM vs. 72.4 nM), its high selectivity and potentially more favorable therapeutic index suggest it is a compound of continued interest.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity of compounds like this compound is commonly performed using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

This compound (or other test inhibitors)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare AChE solution in phosphate buffer to a desired concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

-

Prepare ATCI and DTNB solutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Phosphate buffer + DTNB + ATCI

-

Control (100% enzyme activity): Phosphate buffer + AChE + DTNB + ATCI

-

Test: Phosphate buffer + AChE + this compound solution (at various concentrations) + DTNB + ATCI

-

-

Incubation:

-

Add buffer, AChE, and the inhibitor solution to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The following diagram illustrates the fundamental components of a cholinergic synapse and the point of intervention for an acetylcholinesterase inhibitor like this compound.

References

- 1. Huperzine A and this compound Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart [mdpi.com]

- 2. Inhibitory effects of this compound on cholinesterase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

In Silico Modeling of Huperzine B Binding to Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between Huperzine B and its target, acetylcholinesterase (AChE). By leveraging in silico techniques, researchers can gain profound insights into the binding mechanisms, energetics, and structural dynamics that govern this interaction, thereby accelerating the design of novel and more potent therapeutic agents for conditions such as Alzheimer's disease.

Introduction: The Significance of Acetylcholinesterase and this compound

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.[2][3] This mechanism is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a notable deficit in cholinergic activity.[3]

This compound is a naturally occurring Lycopodium alkaloid that acts as a reversible inhibitor of acetylcholinesterase.[4] While less potent than its analogue Huperzine A, this compound possesses a favorable therapeutic index and other beneficial properties, making it a significant subject of study.[4] In silico modeling provides a powerful, cost-effective, and detailed atomic-level perspective on how this compound interacts with AChE, guiding further drug development efforts.

In Silico Methodologies: A Step-by-Step Approach

The computational investigation of the this compound-AChE complex typically involves a multi-step workflow, beginning with structural preparation and culminating in detailed simulations and energy calculations.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is crucial for identifying the binding pose of this compound within the active site of AChE.

Experimental Protocol: Molecular Docking

-

Protein and Ligand Preparation :

-

The three-dimensional crystal structure of the AChE-Huperzine B complex is retrieved from the Protein Data Bank (PDB ID: 1GPN).[5][6] Alternatively, the structure of AChE (e.g., from Torpedo californica or human) can be used.

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The 3D structure of this compound is generated and its geometry is optimized using computational chemistry software.

-

-

Grid Generation :

-

Docking Simulation :

-

Analysis of Results :

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-AChE complex over time, revealing the stability of the interaction and the flexibility of the protein-ligand system.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup :

-

The best-ranked docked complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a periodic box of water molecules (solvation), and counter-ions are added to neutralize the system.

-

-

Energy Minimization :

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration :

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production MD Run :

-

A long-duration simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the atomic motions.

-

-

Trajectory Analysis :

-

The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.[11]

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering contributions from various energetic components.

Experimental Protocol: MM-PBSA/GBSA

-

Snapshot Extraction :

-

Snapshots (frames) are extracted from the stable portion of the MD simulation trajectory.

-

-

Energy Calculation :

-

For each snapshot, the binding free energy is calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) method. This involves calculating the energies of the complex, the protein, and the ligand separately.

-

-

Per-Residue Decomposition :

-

The total binding free energy can be decomposed into contributions from individual amino acid residues to identify key residues responsible for the interaction.

-

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and experimental studies of this compound binding to acetylcholinesterase.

| Parameter | Value | Source Species | Method |

| Binding Free Energy (ΔG) | -8.55 kcal/mol | Human | Molecular Docking (AutoDock)[4] |

| Inhibition Constant (Ki) | 0.33 µM | Torpedo californica | Kinetic Analysis[5][12] |

| Resolution of Crystal Structure | 2.35 Å | Torpedo californica | X-ray Diffraction[5][6] |

Table 1: Binding Affinity and Structural Data for this compound with Acetylcholinesterase.

| Interacting Residue | Interaction Type | Description |

| Trp84 | π-π stacking, C-H···π | Interacts with the aromatic system of this compound at the anionic subsite.[5][12] |

| Phe330 | π-π stacking, C-H···π | Key interaction at the anionic subsite, contributing to binding affinity.[5][12] |

| Gly117 | Hydrogen Bonding | The carbonyl oxygen of this compound causes a peptide flip in the Gly117-Gly118 bond.[5][12] |

| Gly119 | Hydrogen Bonding | Stabilizes the flipped conformation of Gly117.[5][12] |

| Ala201 | Hydrogen Bonding | Also stabilizes the flipped conformation of Gly117.[5][12] |

Table 2: Key Acetylcholinesterase Residues Interacting with this compound.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes and interactions involved in the in silico modeling of this compound.

Caption: In Silico Modeling Workflow for this compound - AChE Interaction.

Caption: Key Interactions of this compound in the AChE Active Site.

Caption: Signaling Pathway of Acetylcholinesterase Inhibition.

Conclusion

The in silico modeling of this compound's interaction with acetylcholinesterase provides indispensable insights for neuropharmacology and drug design. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can elucidate the specific molecular interactions, conformational changes, and energetic factors that drive the inhibitory activity of this compound. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals seeking to apply these computational techniques to discover and optimize the next generation of acetylcholinesterase inhibitors. The structural data consistently show that this compound binds to the anionic subsite of the AChE active site, primarily through π-π stacking and hydrogen bonding interactions.[5][12] This detailed understanding at the atomic level is crucial for the rational design of more effective therapeutics for neurodegenerative diseases.

References

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. 1gpn - STRUCTURE OF ACETYLCHOLINESTERASE COMPLEXED WITH this compound AT 2.35A RESOLUTION - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of tyrosine 337 in the binding of huperzine A to the active site of human acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular interaction of human brain acetylcholinesterase with a natural inhibitor huperzine-B: an enzoinformatics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Huperzine B from Huperzia serrata

Audience: Researchers, scientists, and drug development professionals.

Introduction: Huperzine B is a Lycopodium alkaloid isolated from the club moss Huperzia serrata. Alongside its more studied analog, Huperzine A, it has garnered significant interest for its neuroprotective effects and its role as a potent, reversible inhibitor of acetylcholinesterase (AChE).[1][2] This activity increases the levels of the neurotransmitter acetylcholine in the brain, a key mechanism in therapies targeting cognitive decline associated with conditions like Alzheimer's disease.[2][3] These application notes provide detailed protocols for the extraction of this compound from Huperzia serrata and its subsequent purification using chromatographic techniques.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase.[3] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating a nerve signal. AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal. By inhibiting AChE, this compound effectively increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Cholinergic synapse showing this compound inhibiting AChE.

Experimental Protocols

This section details the multi-step process for extracting and purifying this compound from the raw plant material. The process begins with preparing a crude alkaloid extract, followed by a two-stage purification process involving macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC).

Workflow Overview: From Plant to Pure Compound

Caption: Workflow for this compound extraction and purification.

Protocol 1: Preparation of Crude Alkaloid Extract

This protocol describes the initial extraction of total alkaloids from the dried plant material.

-

Plant Material Preparation :

-

Acidic Water Extraction :

-

Suspend the powdered plant material in a 1% aqueous sulfuric acid (H₂SO₄) solution.[5] Other solvents like 20-60% ethanol-water mixtures can also be used.[6]

-

Perform the extraction using methods such as decoction (boiling for 30 minutes), maceration, or ultrasound-assisted extraction to enhance efficiency.[4][5]

-

Filter the mixture to separate the liquid extract from the solid plant residue.

-

-

Liquid-Liquid Extraction :

-

Concentrate the acidic aqueous extract under reduced pressure.

-

Adjust the pH of the concentrated extract to 9-10 using ammonia water.[6] This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform liquid-liquid extraction by mixing the alkaline solution with an equal volume of chloroform. Repeat this step 3-4 times.[6]

-

Combine all chloroform fractions.

-

Evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract.

-

Protocol 2: Two-Step Chromatographic Purification

This protocol refines the crude extract to isolate this compound with high purity.

Step 2A: Macroporous Resin Column Chromatography (Initial Purification)

This step removes a significant amount of impurities.[5]

-

Column Preparation :

-

Sample Loading and Elution :

-

Dissolve the crude alkaloid extract in the equilibration buffer and load it onto the column.

-

Wash the column with several bed volumes of deionized water to remove highly polar impurities.

-

Elute the bound alkaloids using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 80% ethanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Pool the this compound-rich fractions and concentrate them under vacuum.

-

Step 2B: Preparative High-Performance Liquid Chromatography (Final Purification)

This step separates this compound from other closely related alkaloids, such as Huperzine A.[5][7]

-

System Preparation :

-

Chromatographic Separation :

-

Dissolve the concentrated fraction from the previous step in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute the compounds using a linear gradient of methanol (Solvent B) from 15% to 35% over a specified time (e.g., 60 minutes).[5][7]

-

Monitor the elution profile using a UV detector, typically at a wavelength of 308 nm or 310 nm.[8][9]

-

Collect the fractions corresponding to the this compound peak.

-

-

Final Processing :

-

Combine the pure this compound fractions.

-

Remove the organic solvent and TFA via evaporation or lyophilization to obtain highly pure this compound.

-

Quantitative Data & Performance

The described purification strategy can yield this compound with high purity and recovery. The tables below summarize the performance metrics and typical HPLC parameters.

Table 1: Purification Performance Summary

| Parameter | Value | Source |

| Final Purity of this compound | 98.6% | [5][7] |

| Total Recovery of this compound | 81.8% | [5][7] |

Table 2: HPLC Conditions for Purification and Analysis

| Parameter | Preparative HPLC (Purification) | Analytical HPLC (Quantification) |

| Column | C18 (Preparative Scale) | Agilent Eclipse Plus-C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% TFA | 0.015 M Ammonium Acetate |

| Mobile Phase B | Methanol | Methanol |

| Elution Mode | Gradient: 15% to 35% Methanol | Isocratic: 70:30 (Ammonium Acetate:Methanol) |

| Flow Rate | Dependent on column dimensions | ~1.0 mL/min |

| Detection λ | 310 nm | 308 nm |

| Source | [5][7] | [9] |

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C16H20N2O | CID 5462442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102863381A - Novel method for extracting huperzine A from huperzia serrata - Google Patents [patents.google.com]

- 7. Simultaneously preparative purification of Huperzine A and this compound from Huperzia serrata by macroporous resin and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Characterization of Novel Huperzine-Producing Endophytic Fungi from Lycopodiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Detection of Huperzine A and this compound in fermentation broth of endophytic fungus Colletotrichum gloesporioides from Huperzia serrate by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Huperzine B in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

**Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Huperzine B in plant extracts. This compound, a Lycopodium alkaloid, is of significant interest to researchers and drug development professionals for its potential therapeutic properties.[1] The protocol provided herein offers a reliable methodology for the extraction and quantification of this compound from plant matrices, ensuring high precision and accuracy. This document is intended for researchers, scientists, and drug development professionals requiring a standardized method for the analysis of this compound.

Introduction

This compound is a naturally occurring alkaloid found in plant species of the Huperzia genus. Like its more studied analog, Huperzine A, it is an inhibitor of the enzyme acetylcholinesterase, making it a compound of interest for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document presents a detailed HPLC protocol for the reliable determination of this compound content.

Experimental Protocols

This protocol is adapted from established methods for alkaloid extraction from Huperzia species.[2][3][4]

-

Grinding and Degreasing:

-

Air-dry the plant material (e.g., aerial parts of Huperzia serrata) at 40-45°C until desiccated.[5]

-

Grind the dried plant material into a fine powder.

-

To remove non-polar compounds, degrease the powdered plant material with hexane.

-

-

Methanolic Extraction:

-

Soak the degreased plant powder in methanol (e.g., a 1:3 ratio of plant material to solvent, v/v) for 12 hours.

-

Sonicate the mixture for 30 minutes to enhance extraction efficiency.[2][4]

-

Repeat this extraction process three times to ensure complete recovery of the alkaloids.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure at 40°C.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the dried extract in a 2.5% hydrochloric acid solution.

-

Wash the acidic solution with chloroform twice to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9.0 with a 25% ammonia solution.

-

Extract the alkaloids from the basified aqueous layer with chloroform (2 x 50 mL).[2]

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure at 40°C.

-

-

Final Sample Preparation for HPLC:

The following HPLC conditions are optimized for the separation and quantification of this compound.

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: Agilent Eclipse plus-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[7]

-

Mobile Phase: Isocratic elution with 0.015 mol/L ammonium acetate-methanol (70:30, V/V).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25 °C.[4]

-

Standard Stock Solution:

-

Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.25 µg/mL to 7.50 µg/mL.[7]

-

-

Calibration Curve:

-

Inject each working standard solution into the HPLC system in triplicate.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

The linearity of the method should be confirmed by a correlation coefficient (r²) value greater than 0.999.[7]

-

Data Presentation

The quantitative data for the HPLC method for this compound is summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.25 - 7.50 µg/mL[7] |

| Correlation Coefficient (r²) | > 0.999[7] |

| Average Recovery | 108.06%[7] |

| Relative Standard Deviation (RSD) of Recovery | 3.60%[7] |

| Retention Time | Approximately 15-25 minutes (retention time can vary based on the specific column and system) |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The detailed sample preparation protocol ensures the effective isolation of alkaloids, and the specified HPLC conditions allow for excellent separation and detection of the target analyte. This method is suitable for routine quality control of raw plant materials and finished herbal products, as well as for research and development purposes in the pharmaceutical industry.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Huperzine A Production and Acetylcholinesterase Inhibition by Phlegmariurus taxifolius Cell Suspension Culture: A Comparative Study in Flasks and an Airlift Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cores.emory.edu [cores.emory.edu]

- 7. [Detection of Huperzine A and this compound in fermentation broth of endophytic fungus Colletotrichum gloesporioides from Huperzia serrate by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modification and validation of a high-performance liquid chromatography method for quantification of Huperzine A in Huperzia crispata | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Huperzine B Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Huperzine B derivatives and their structure-activity relationship (SAR) as acetylcholinesterase (AChE) inhibitors. Detailed protocols for synthesis and key biological assays are included to facilitate research and development in this area.

Introduction

This compound, a Lycopodium alkaloid isolated from the club moss Huperzia serrata, is a known inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. While less potent than its congener, Huperzine A, this compound possesses a more favorable safety profile, making it an attractive scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies of this compound derivatives have been instrumental in identifying compounds with significantly enhanced inhibitory potency and selectivity. This document outlines the synthetic strategies for creating novel this compound analogs and the protocols for evaluating their biological activity.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the acetylcholinesterase inhibitory activity of selected this compound derivatives. The data highlights the significant increase in potency achieved through dimerization and other structural modifications.

| Compound | Structure | AChE IC₅₀ (nM) | Selectivity for AChE vs. BuChE | Reference |

| This compound | ~1930 | High | [1] | |

| bis-Huperzine B (5b) | Dimer linked at the pyridone nitrogen | ~26.8 (72-fold more potent than this compound) | 79-fold more selective than this compound | [1] |

| Further derivatives to be added as data is identified |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of bis-Huperzine B Derivatives

This protocol is adapted from the synthesis of bis-Huperzine B analogs which have shown significantly increased AChE inhibitory activity. The key step involves the linkage of two this compound molecules.

Materials:

-

(±)-Huperzine B

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Appropriate dihaloalkane linker (e.g., 1,n-dibromoalkane)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (±)-Huperzine B in anhydrous DMF, add sodium hydride portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure the formation of the corresponding sodium salt.

-

Add the dihaloalkane linker (0.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired bis-Huperzine B derivative.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

-

Add 140 µL of phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of AChE solution and incubate for 15 minutes at 37 °C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its synthesis and evaluation.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Caption: Potential modulation of Amyloid Precursor Protein (APP) processing by this compound.[2][3]

Caption: Postulated involvement of this compound in the Wnt/β-catenin signaling pathway.[3][4][5][6][7][8][9]

References

- 1. Synthesis and acetylcholinesterase inhibition of derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of huperzine A on amyloid precursor protein processing and beta-amyloid generation in human embryonic kidney 293 APP Swedish mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Huperzine A activates Wnt/β-catenin signaling and enhances the nonamyloidogenic pathway in an Alzheimer transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Huperzine A: Is it an Effective Disease-Modifying Drug for Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huperzine A Activates Wnt/β-Catenin Signaling and Enhances the Nonamyloidogenic Pathway in an Alzheimer Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Huperzine A Activates Wnt/β-Catenin Signaling and Enhances the Nonamyloidogenic Pathway in an Alzheimer Transgenic Mouse Model | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

Application Note: Preparative Isolation of Huperzine B from Huperzia serrata Using pH-Zone Refining Centrifugal Partition Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huperzine B is a Lycopodium alkaloid isolated from the club moss Huperzia serrata. Like its more studied counterpart, Huperzine A, this compound is an acetylcholinesterase inhibitor, making it a compound of significant interest for the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1] The structural similarity of these alkaloids presents a significant challenge for their separation from crude plant extracts using traditional solid-phase chromatography methods.

Centrifugal Partition Chromatography (CPC) offers a robust, liquid-liquid alternative that eliminates the irreversible adsorption and sample loss associated with solid supports.[2] Specifically, the pH-zone refining mode of CPC is exceptionally well-suited for the preparative separation of ionizable compounds like alkaloids.[3][4] This technique utilizes a pH gradient to achieve high-resolution separation, yielding highly concentrated fractions of the target compounds.[5] This application note provides a detailed protocol for the preparative isolation of this compound from a crude alkaloid extract of Huperzia serrata using pH-zone refining CPC.

Principle of pH-Zone Refining CPC

pH-zone refining CPC is a powerful displacement chromatography technique ideal for separating acidic or basic compounds. The method relies on creating a pH gradient within the CPC column. For alkaloid separation, the stationary phase is acidified with a "retainer" (e.g., an acid), which protonates the alkaloids, causing them to be retained. The mobile phase is made basic with a "displacer" (e.g., an amine), which deprotonates the alkaloids as it moves through the column.

As the basic mobile phase front advances, it neutralizes the acidic stationary phase. The alkaloids are displaced and arranged into distinct, sharp, rectangular peaks according to their pKa values and hydrophobicity, allowing for efficient separation and collection of high-purity fractions.[3]

Experimental Protocol

This protocol is based on the methodology described for the separation of huperzines from Huperzia serrata.[5]

1. Materials and Reagents

-

Crude Alkaloid Extract: Prepared from the aerial parts of Huperzia serrata.

-

Solvents (HPLC Grade): n-heptane, ethyl acetate, n-propanol, water.

-

Retainer: Methane sulfonic acid.

-

Displacer: Triethylamine (TEA).

-

Apparatus: Preparative Centrifugal Partition Chromatograph equipped with a pump, UV detector, and fraction collector.

2. Preparation of Crude Alkaloid Extract

A standardized method for obtaining a total alkaloid extract from the plant material should be employed. This typically involves:

-

Drying and powdering the aerial parts of Huperzia serrata.

-

Extraction with an acidified aqueous solution (e.g., dilute sulfuric or tartaric acid).[6]

-

Basification of the acidic extract to a pH of 9-10 with a base like ammonia.[7]

-

Liquid-liquid extraction of the basified solution with an organic solvent (e.g., chloroform) to isolate the total alkaloids.[7]

-

Evaporation of the organic solvent to yield the crude alkaloid extract.

3. CPC Biphasic Solvent System Preparation

-

Prepare the solvent mixture in the following volumetric ratio: n-heptane/ethyl acetate/n-propanol/water (10:30:15:45, v/v/v/v) .[5]

-

Mix the solvents vigorously in a separatory funnel and allow them to equilibrate and settle into two distinct phases (an upper organic phase and a lower aqueous phase).

-

Separate the two phases.

-

Prepare the Stationary Phase: Add the retainer, methane sulfonic acid (6mM) , to the lower aqueous phase.[5]

-

Prepare the Mobile Phase: Add the displacer, triethylamine (8mM) , to the upper organic phase.[5]

4. CPC Instrument Setup and Operation

The following workflow outlines the CPC separation process.

References

- 1. This compound, a novel acetylcholinesterase inhibitor, attenuates hydrogen peroxide induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. staff.cimap.res.in [staff.cimap.res.in]

- 4. pH-Zone-refining centrifugal partition chromatography for preparative isolation and purification of steroidal glycoalkaloids from Solanum xanthocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation of huperzines A and B from Huperzia serrata by displacement centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102863381A - Novel method for extracting huperzine A from huperzia serrata - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Huperzine B Production in Huperzia Cultures

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to enhance the yield of Huperzine B from Huperzia plant cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low this compound yield is a common challenge. A systematic approach to troubleshooting is crucial. The primary factors to investigate are the choice of culture system, the composition of the growth medium, and the potential for enhancement through metabolic pathway manipulation.

A logical troubleshooting workflow can help pinpoint the issue:

Caption: Troubleshooting flowchart for low this compound yield.

Start by assessing biomass. If growth is poor, focus on optimizing culture conditions. If growth is robust but the yield is low, the focus should shift to stimulating the specific metabolic pathway responsible for this compound production.

Q2: Which Huperzia culture system is most effective for this compound production?

Research indicates that in vitro gametophyte (prothallus) cultures can be significantly more productive than sporophyte cultures or wild plants. Gametophyte cultures of Huperzia selago have demonstrated a superior capacity for producing this compound.[1][2] This is a critical advantage, as establishing these cultures can lead to several-fold more efficient biosynthesis compared to using sporophytes growing in the wild.[1][2]

Table 1: Comparison of this compound Content in Huperzia selago Culture Systems

| Culture System | Maximum this compound Yield (mg/g Dry Weight) | Reference |

| Gametophyte (Prothallus) Culture | 0.52 | [Szypuła et al., 2020][1][3] |

| Sporophyte (Wild Plant) | Not typically quantified but noted as significantly lower | [Szypuła et al., 2020][1] |

Q3: How does the culture medium composition affect biomass and this compound yield?

The choice of culture medium is critical for both biomass accumulation and alkaloid production. For Huperzia selago gametophyte cultures, a W/S (Woody Plant Medium modified by Szypuła) medium without growth regulators has been shown to yield the highest levels of this compound.[1][2][3] In contrast, standard media like Murashige and Skoog (MS), even at half-strength (½ MS), may result in lower yields of both Huperzine A and B.[1]

Table 2: Effect of Different Media on H. selago Gametophyte this compound Yield (at 8 weeks)

| Medium | This compound Yield (mg/g Dry Weight) | Reference |

| W/S Medium (no growth regulators) | ~0.52 | [Szypuła et al., 2020][1][3] |

| ½ MS Medium | Lowest reported yield | [Szypuła et al., 2020][1] |

For shoot multiplication of Huperzia serrata, a 1/4 strength MS medium supplemented with 1 mg/L kinetin has proven effective for biomass growth, although this study focused on Huperzine A.[4][5][6]

Q4: What is the biosynthetic pathway for this compound, and how can I use precursor feeding to enhance yield?

This compound is a Lycopodium alkaloid derived from the amino acid L-lysine.[7][8] The initial steps of the biosynthesis involve the decarboxylation of lysine to form cadaverine, which is then converted to 5-aminopentanal.[7][9] Understanding this pathway allows for a targeted strategy called precursor feeding.

Precursor feeding involves supplying the culture with an intermediate from the biosynthetic pathway to increase the substrate pool available for conversion into the final product.[10][11][12]

-

Recommended Precursor: L-lysine.

-

Strategy: Introduce L-lysine into the culture medium during the exponential growth phase. This can potentially upregulate the pathway and increase the final yield of this compound. While specific concentrations for this compound are not widely published, a starting point is to test a range of concentrations based on literature for other alkaloids.

Caption: Simplified biosynthesis pathway of this compound from L-lysine.

Q5: Can elicitors like Methyl Jasmonate (MJ) or Chitosan boost this compound production?

Elicitors are compounds that induce a defense response in plant cultures, which often includes the upregulation of secondary metabolite production.[13]

-

Methyl Jasmonate (MJ): MJ is a well-known elicitor that triggers a signaling cascade leading to the expression of defense-related genes and the accumulation of phytochemicals.[13][14][15][16] While specific studies on MJ's effect on this compound are limited, its proven efficacy in boosting other alkaloids makes it a strong candidate for experimentation.

-

Chitosan: Chitosan is another widely used elicitor that can enhance secondary metabolite production.

Experimental Approach: Introduce the elicitor to the culture during the late exponential or stationary growth phase. It is crucial to optimize the concentration and timing of application, as high concentrations can be cytotoxic and inhibit biomass growth.

Experimental Protocols

Protocol 1: Establishment of Huperzia selago Gametophyte Cultures from Spores

This protocol is adapted from the successful methodology reported for establishing highly productive this compound cultures.[1][2]

Caption: Experimental workflow for Huperzia gametophyte culture.

Methodology:

-

Spore Collection: Collect spores from mature, wild-growing Huperzia selago sporophytes.

-

Surface Sterilization:

-

Wash spores with a detergent solution.

-

Rinse thoroughly with sterile distilled water.

-

Immerse in 70% ethanol for 30-60 seconds.

-

Sterilize with a 1-2% sodium hypochlorite (NaOCl) solution containing a drop of Tween 20 for 5-10 minutes.

-

Rinse 3-5 times with sterile distilled water.

-

-

Inoculation and Germination:

-

Prothallus Culture and Subculturing:

-

Biomass Production for this compound:

Protocol 2: General Procedure for this compound Extraction and Quantification

This protocol outlines a standard method for extracting and analyzing this compound content from cultured biomass.

Methodology:

-

Harvesting and Drying:

-

Harvest the plant biomass from the culture medium.

-

Gently rinse with distilled water to remove any residual medium.

-

Freeze-dry or oven-dry the biomass at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried biomass into a fine powder.

-

-

Extraction:

-

Weigh a precise amount of dried powder (e.g., 0.5 g).

-

Extract with an acidified solution (e.g., 2% tartaric acid) or methanol.[17]

-

Use an ultrasonic bath for 30-60 minutes to enhance extraction efficiency. Repeat this step 2-3 times.

-

Combine the filtrates from all extraction cycles.

-

-

Purification (Optional but Recommended):

-

Adjust the pH of the extract to basic (e.g., pH 9-10) with ammonia.

-

Perform liquid-liquid extraction with a solvent like chloroform or ethyl acetate.

-

Evaporate the organic solvent to obtain the crude alkaloid extract.

-

-

Quantification by HPLC:

-

Sample Preparation: Dissolve the dried extract in a known volume of the mobile phase (e.g., methanol or acetonitrile/water mixture). Filter through a 0.22 µm or 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

-

Detection: UV detector, typically at a wavelength around 310 nm.[4]

-

-

Analysis: Run a standard curve with a certified this compound reference standard to accurately quantify the concentration in the samples based on peak area.

-

References

- 1. Huperzine A and this compound Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Huperzine A and this compound Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. researchgate.net [researchgate.net]

- 6. \(\textit{In vitro}\) shoot multiplication and the content of huperzine a in in vitro cultured \(\textit{Huperzia serrata}\) (Thunb. Ex Murray) Trevis plants | Academia Journal of Biology [vjs.ac.vn]

- 7. Scientists identify L-lysine decarboxylases from Huperzia serrata in the biosynthesis of huperzine A----ä¸å½ç§å¦é¢ååæ¤ç©ç§å¦åè¶åæ°ä¸å¿/ä¸å½ç§å¦é¢ä¸æµ·æ¤ç©çççæç 究æ [sippe.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]

- 11. phcogrev.com [phcogrev.com]

- 12. phcogrev.com [phcogrev.com]

- 13. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methyl Jasmonate Acts as a Crucial Player in Abiotic Stress Responses in Grape [mdpi.com]

- 17. In Vitro Propagation, Huperzine A Content and Antioxidant Activity of Three Genotypic Huperzia serrata | MDPI [mdpi.com]

Technical Support Center: Optimizing Huperzine A and B Resolution in HPLC Analysis

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Huperzine A and Huperzine B.

Troubleshooting Guide: Improving Poor Resolution

Poor resolution between Huperzine A and this compound is a common challenge in HPLC analysis. This guide provides a step-by-step approach to diagnose and resolve this issue.

Q1: My Huperzine A and this compound peaks are co-eluting or have very poor resolution. What is the first step I should take?

A1: The first step is to review and optimize your mobile phase composition. The choice of organic solvent and the use of additives can significantly impact selectivity and, therefore, resolution.

-

Organic Solvent: If you are using methanol, consider switching to acetonitrile, or vice-versa. These solvents offer different selectivities and can alter the elution order or improve the separation of your target compounds.

-

Mobile Phase Additives: For basic compounds like Huperzine A and B, adding an acid modifier to the mobile phase is crucial for good peak shape and resolution. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in water has been shown to be effective in improving the separation of Huperzine A and B.[1][2] Formic acid (0.1% v/v) is another common alternative.[3] These additives work by protonating residual silanol groups on the silica-based stationary phase, which can cause peak tailing and poor resolution.[4][5]

Q2: I've optimized my mobile phase, but the resolution is still not satisfactory. What should I try next?

A2: If mobile phase optimization is insufficient, the next step is to evaluate your stationary phase (the HPLC column).

-

Column Chemistry: While C18 columns are widely used, a cyanopropyl (CN) stationary phase has demonstrated superior resolution for both analytical and preparative separation of Huperzine A and B compared to C18.[6] The different selectivity of the CN phase can significantly improve the separation of these structurally similar alkaloids.

-

Column Condition: An old or contaminated column can lead to poor peak shape and loss of resolution.[4][7] If you suspect column degradation, try flushing it with a strong solvent or replacing it with a new one.

Q3: Can adjusting the mobile phase pH improve the separation of Huperzine A and B?

A3: Yes, adjusting the mobile phase pH can be a powerful tool for improving the resolution of ionizable compounds like Huperzine A and B. For basic compounds, operating at a lower pH (e.g., pH 2-3) can protonate the analytes and minimize undesirable interactions with the stationary phase, leading to sharper peaks and better separation.[5] Conversely, working at a high pH where the basic compounds are neutral may also be an option, depending on the column's stability. Using a buffer, such as ammonium acetate, can help maintain a stable pH throughout the analysis.[8][9][10]

Q4: My peaks are tailing, which is affecting the resolution. How can I fix this?

A4: Peak tailing for basic compounds like Huperzine A and B is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[4][5] Here are several ways to address this:

-

Lower Mobile Phase pH: As mentioned previously, operating at a low pH (around 2-3) will protonate the silanol groups, reducing their interaction with the basic analytes.[4]

-

Use of Additives: Additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can be added to the mobile phase to mask the silanol groups and improve peak shape.[1][2][4]

-

Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.[5]

Below is a troubleshooting decision tree for improving the resolution of Huperzine A and B:

Caption: Troubleshooting decision tree for poor resolution.

Frequently Asked Questions (FAQs)

Q5: What are typical retention times for Huperzine A and B?

A5: Retention times are highly method-dependent. However, in one study using a Hypersil Gold C18 column with a water (0.1% formic acid) and acetonitrile gradient, the retention time for Huperzine A was approximately 6.36 minutes, and for this compound, it was about 3.47 minutes.[3]

Q6: What is the recommended detection wavelength for Huperzine A and B?

A6: A UV detector set to 310 nm is commonly used for the analysis of Huperzine A and B.[3][11] Some methods also use 308 nm.[8][9]

Q7: Can I use a gradient elution to improve the separation?

A7: Yes, a gradient elution can be very effective. For example, a gradient mobile phase system containing methanol increasing from 15% (v/v) to 35% (v/v) with 0.1% (v/v) TFA in water has been successfully used to achieve baseline separation of Huperzine A and B on a C18 column.[1][2] Another example is a gradient of water with 0.1% formic acid (A) and acetonitrile (B) from 20% to 100% B.[3]

Experimental Protocols and Data

Below are examples of experimental protocols and a summary of quantitative data from published methods for the separation of Huperzine A and B.

Experimental Workflow for HPLC Analysis

The general workflow for the HPLC analysis of Huperzine A and B is as follows:

Caption: General HPLC analysis workflow.

Example HPLC Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | XCharge C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% (v/v) TFA | Water with 0.1% Formic Acid | Water with 0.1% (v/v) TFA |

| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile with 0.09% (v/v) TFA |

| Elution | Gradient: 15% to 35% B | Gradient: 20% to 100% B | Gradient |

| Flow Rate | Not Specified | 0.4 mL/min | 2 mL/min |

| Detection | Not Specified | 310 nm | 310 nm |

| Reference | [1][2] | [3] | [11] |

Quantitative Data Summary

| Compound | Method | Retention Time (min) | Purity (%) | Recovery (%) |

| Huperzine A | Preparative HPLC with C18 and Methanol/Water/TFA gradient | Not Specified | 99.1 | 83.0 |

| This compound | Preparative HPLC with C18 and Methanol/Water/TFA gradient | Not Specified | 98.6 | 81.8 |

| Huperzine A | Analytical HPLC with Hypersil Gold C18 and Acetonitrile/Water/Formic Acid gradient | ~6.36 | Not Applicable | Not Applicable |

| This compound | Analytical HPLC with Hypersil Gold C18 and Acetonitrile/Water/Formic Acid gradient | ~3.47 | Not Applicable | Not Applicable |

| Reference | [1][2] | [1][2] | [1][2] | [1][2] |

| [3] | [3] |

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Specific experimental results may vary. It is recommended to consult original research articles for detailed methodologies and validation data.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneously preparative purification of Huperzine A and this compound from Huperzia serrata by macroporous resin and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Novel Huperzine-Producing Endophytic Fungi from Lycopodiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uhplcs.com [uhplcs.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. A cyanopropyl reversed phase chromatography enables resolution of huperzine A and B on analytical and preparative scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Modification and validation of a high-performance liquid chromatography method for quantification of Huperzine A in Huperzia crispata | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of Huperzine A in the extract of Huperzia serrata by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Low Aqueous Solubility of Huperzine B

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Huperzine B.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common solvents?

A1: this compound exhibits poor solubility in aqueous solutions. Its solubility is significantly higher in organic solvents.[1][2][3][4][5] The following table summarizes the reported solubility of this compound in various solvents.

| Solvent | Solubility | Notes |

| Aqueous Buffer | Very Low | Precise quantitative data is not readily available, but it is widely acknowledged as poorly soluble. |

| DMSO | ≥ 25 mg/mL (97.53 mM) | Sonication may be required to achieve complete dissolution.[2][4][5] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][3] |

| Chloroform | Soluble | - |

| Dichloromethane | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Acetone | Soluble | - |

Q2: What are the primary methods to enhance the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to overcome the low aqueous solubility of this compound and improve its bioavailability. The most common and effective methods include:

-

Cyclodextrin Inclusion Complexation: This technique involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This complex has a hydrophilic exterior, which enhances its solubility in water.[6][7][8]

-

Solid Dispersion: This approach involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state.[9][10][11][12] This can reduce drug crystallinity and improve wettability, leading to increased dissolution rates.

-

Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, thereby enhancing its dissolution rate and saturation solubility.[13][14] Common types of nanoparticles include polymeric nanoparticles and nanostructured lipid carriers (NLCs).

Q3: Are there any signaling pathways that can be modulated to improve this compound solubility?

A3: The solubility of a compound like this compound is an intrinsic physicochemical property and is not directly influenced by cellular signaling pathways. Strategies to improve its utility in biological systems focus on formulation approaches that enhance its dissolution and delivery to the target site.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency and minimal solubility improvement.

-

Possible Cause 1: Inappropriate cyclodextrin type. The size of the cyclodextrin cavity must be suitable to accommodate the this compound molecule.

-

Possible Cause 2: Incorrect molar ratio of this compound to cyclodextrin.

-

Troubleshooting: Perform a phase solubility study to determine the optimal molar ratio. A 1:1 molar ratio is often a good starting point.[15]

-

-

Possible Cause 3: Inefficient complexation method.

-

Troubleshooting: Experiment with different preparation methods such as co-precipitation, kneading, or freeze-drying.[16] The chosen method can significantly impact the efficiency of inclusion complex formation.

-

Solid Dispersion

Issue: Drug recrystallization during storage, leading to decreased solubility over time.

-

Possible Cause 1: Incompatible carrier. The chosen hydrophilic carrier may not be able to effectively inhibit the crystallization of this compound.

-

Troubleshooting: Select a carrier with strong intermolecular interactions with this compound. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[12] Perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to assess drug-carrier interactions.

-

-

Possible Cause 2: High drug loading.

-

Troubleshooting: Reduce the drug-to-carrier ratio. A lower drug loading can improve the stability of the amorphous solid dispersion.

-

Nanoparticle Formulation

Issue: Poor entrapment efficiency of this compound in nanoparticles.

-

Possible Cause 1: Suboptimal formulation parameters. The choice of polymer/lipid, surfactant, and organic solvent can significantly affect drug encapsulation.

-

Possible Cause 2: Inefficient nanoparticle preparation method.

-

Troubleshooting: Refine the preparation technique. For instance, in the emulsion-solvent evaporation method, factors like sonication time and power, and the rate of organic phase addition can influence entrapment efficiency.[17]

-

Issue: Particle aggregation and instability in aqueous suspension.

-

Possible Cause: Insufficient surface charge or steric stabilization.

-

Troubleshooting: Incorporate charged polymers or surfactants into the formulation to increase the zeta potential and electrostatic repulsion between particles. Alternatively, use PEGylated polymers to provide steric hindrance and prevent aggregation.

-

Experimental Protocols

Protocol 1: Preparation of this compound - β-Cyclodextrin Inclusion Complex (Kneading Method)

-

Molar Ratio Calculation: Determine the required mass of this compound and β-cyclodextrin for a 1:1 molar ratio.

-

Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.

-

Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture while triturating with a pestle to form a paste-like consistency.

-

Drying: Continue the kneading process for 60 minutes. The resulting paste is then dried in an oven at 40-50°C until a constant weight is achieved.

-

Sieving and Storage: The dried complex is pulverized, passed through a fine-mesh sieve, and stored in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

-

Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol, in a predetermined ratio (e.g., 1:4 drug to carrier).

-

Solvent Evaporation: The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

Drying: The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

-

Pulverization and Sieving: The dried solid dispersion is scraped, pulverized, and sieved to obtain a uniform particle size.

-

Characterization: The solid dispersion should be characterized for its amorphous nature and dissolution properties using techniques like PXRD, DSC, and in vitro dissolution studies.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the quantitative analysis of this compound. Method optimization will be required.

-

Chromatographic Conditions:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the formulated this compound (e.g., inclusion complex or solid dispersion) in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Workflow for enhancing this compound solubility.

Caption: Troubleshooting common solubility enhancement issues.

References

- 1. This compound | AChE | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Preparation, optimization and characteristic of huperzine a loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]

- 17. Intranasal delivery of Huperzine A to the brain using lactoferrin-conjugated N-trimethylated chitosan surface-modified PLGA nanoparticles for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Huperzine A and this compound Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Huperzine B Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to increase the blood-brain barrier (BBB) penetration of Huperzine B derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the BBB penetration of this compound and its derivatives?

The primary obstacles are related to the physicochemical properties of the molecules and active transport mechanisms at the BBB. This compound, like many neurologically active compounds, faces challenges such as:

-

Limited Lipophilicity: The BBB is a lipid-rich barrier, and compounds with low lipophilicity have difficulty passively diffusing across it. Strategies to enhance BBB penetration often involve increasing the lipophilicity of the drug molecule.[1][2][3]

-

Molecular Size and Structure: While many small molecules can cross the BBB, those with a molecular weight greater than 400-500 Da generally have restricted access.[1][2]

-

Efflux by P-glycoprotein (P-gp): this compound is predicted to be a substrate of P-glycoprotein, an efflux transporter highly expressed at the BBB.[4] P-gp actively pumps xenobiotics, including drugs, out of the brain endothelial cells and back into the bloodstream, thereby limiting their brain accumulation.[5][6]

Q2: What are the leading strategies to improve the BBB penetration of this compound derivatives?

Several strategies are being explored to enhance the delivery of drugs like this compound derivatives to the central nervous system (CNS). These can be broadly categorized as:

-

Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of the this compound derivative to create a more lipophilic prodrug.[1][3] The modified molecule can more easily cross the BBB and is then converted back to the active drug within the brain.[7]

-

Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA), can facilitate its transport across the BBB.[8][9][10] These nanoparticles can protect the drug from degradation and efflux, and their surfaces can be modified with ligands to target specific receptors on the BBB for enhanced uptake.[9][11][12]

-

Inhibition of P-glycoprotein: Co-administration of a P-gp inhibitor can block the efflux of the this compound derivative, leading to higher concentrations in the brain.[5][6]

-

Intranasal Delivery: This route bypasses the BBB to some extent by allowing for direct nose-to-brain transport along the olfactory and trigeminal nerves.[8][10][11]

Q3: How can nanoparticle-based delivery systems be specifically applied to Huperzine derivatives?

While much of the research has focused on Huperzine A, the principles are applicable to this compound derivatives. For instance, Huperzine A has been successfully encapsulated in various nanoparticle formulations to improve its brain delivery:

-